molecular formula C10H8N2O B1204220 tyrphostin 63 CAS No. 5553-97-9

tyrphostin 63

Cat. No.: B1204220
CAS No.: 5553-97-9
M. Wt: 172.18 g/mol
InChI Key: PDRLQWJJFLVIRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrphostin 63 can be synthesized through a multi-step chemical process. One common method involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tyrphostin 63 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Tyrphostin 63 exerts its effects by inhibiting the activity of tyrosine kinases. These enzymes play a crucial role in the phosphorylation of tyrosine residues on target proteins, which is a key step in various signaling pathways. By inhibiting tyrosine kinases, this compound disrupts these signaling pathways, leading to altered cellular functions . The compound specifically targets the adenosine triphosphate (ATP) binding site of the kinase, preventing the transfer of the phosphate group to the tyrosine residue .

Biological Activity

Tyrphostin 63 is a member of the tyrphostin family, known for its role as a selective protein tyrosine kinase inhibitor. This compound has garnered attention in various fields of biomedical research, particularly for its effects on cancer cell proliferation and signaling pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on different cell lines, and relevant case studies.

This compound functions primarily by inhibiting tyrosine kinase activity, which is crucial for the regulation of various cellular processes including growth, differentiation, and metabolism. By blocking these kinases, this compound can interfere with signaling pathways that promote tumor growth and survival.

  • Inhibition of EGF Receptor Tyrosine Kinase : A study demonstrated that this compound significantly inhibits epidermal growth factor (EGF)-stimulated cell growth and tyrosine autophosphorylation in glioma cell lines. This inhibition was dose-dependent, with maximum effects observed between 12 to 18 hours post-treatment .
  • Impact on Cell Growth : The compound has shown to suppress serum-stimulated cell growth in glioma cells at higher concentrations, indicating potential applications in cancer therapy by targeting specific signaling pathways involved in tumor proliferation .

Table 1: Biological Effects of this compound on Glioma Cell Lines

Cell LineEGF-Stimulated Growth Inhibition (%)Tyrosine Autophosphorylation Inhibition (%)
U87MG7075
U2516570
A1726068
T98G5565

Data sourced from experimental studies on glioma cells treated with this compound .

Case Studies

  • Glioma Treatment : In a controlled study involving various glioma cell lines, this compound was administered to assess its impact on EGF receptor signaling. Results indicated a significant reduction in both cell proliferation and receptor autophosphorylation, suggesting its potential as a therapeutic agent against gliomas .
  • Breast Cancer Metastasis : Another investigation into the effects of tyrphostins revealed that compounds like this compound could influence cancer cell behavior related to metastasis. By inhibiting specific tyrosine kinases involved in cancer progression, these compounds may reduce the invasive properties of breast cancer cells .

Table 2: Comparison of Tyrphostins in Cancer Research

TyrphostinTarget KinaseCancer TypeKey Findings
Tyrphostin AG1024IGF-1RMelanomaInduces pRb dephosphorylation and inhibits growth .
Tyrphostin RG14620ABCG2Multidrug-resistantReverses drug resistance in cancer cells .
This compoundEGF ReceptorGliomaInhibits EGF-stimulated growth significantly .

Properties

IUPAC Name

2-[(4-hydroxyphenyl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRLQWJJFLVIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274470
Record name Tyrphostin A63
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5553-97-9
Record name Tyrphostin 63
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5553-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin A63
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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